molecular formula C13H20O3 B15311922 cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one

cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one

Cat. No.: B15311922
M. Wt: 224.30 g/mol
InChI Key: DPGJBUWFVDJWGF-AOOOYVTPSA-N
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Description

(3’aS,6’aR)-5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’aS,6’aR)-5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3’aS,6’aR)-5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (3’aS,6’aR)-5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicine, (3’aS,6’aR)-5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to create drugs with specific properties, such as improved bioavailability or reduced side effects.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of (3’aS,6’aR)-5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylic Acid Methyl Ester
  • Benzyl (3’aR,6’aS)-5,5-dimethyl-5’-oxo-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-4’-carboxylate

Uniqueness

What sets (3’aS,6’aR)-5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(3aR,6aS)-5',5'-dimethylspiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-2-one

InChI

InChI=1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3/t9-,10+

InChI Key

DPGJBUWFVDJWGF-AOOOYVTPSA-N

Isomeric SMILES

CC1(COC2(C[C@H]3CC(=O)C[C@H]3C2)OC1)C

Canonical SMILES

CC1(COC2(CC3CC(=O)CC3C2)OC1)C

Origin of Product

United States

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